Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate
CAS No.: 1210625-46-9
Cat. No.: VC7100288
Molecular Formula: C16H21NO4
Molecular Weight: 291.347
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1210625-46-9 |
---|---|
Molecular Formula | C16H21NO4 |
Molecular Weight | 291.347 |
IUPAC Name | ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate |
Standard InChI | InChI=1S/C16H21NO4/c1-2-20-16(19)9-8-15(18)17-10-11-21-14(12-17)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Standard InChI Key | NKAIMKZQSIVPTP-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC(=O)N1CCOC(C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate is a white to off-white crystalline solid under standard conditions. Its IUPAC name reflects the presence of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a phenyl group at the 2-position. The butanoate ester group is attached to the 4-position of the morpholine ring, with an additional ketone functional group at the same carbon .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1210625-46-9 |
Molecular Formula | |
Molecular Weight | 291.34 g/mol |
SMILES | CCOC(=O)CCC(=O)N1C(C2=CC=CC=C2)OCCO1 |
InChIKey | Not publicly available |
The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain unpublished .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate likely involves multi-step reactions, drawing parallels from patented methodologies for analogous morpholine derivatives . A plausible route includes:
-
Formation of the Morpholine Core:
-
Esterification:
-
Acid-catalyzed condensation of 4-oxo-4-(2-phenylmorpholin-4-yl)butanoic acid with ethanol.
-
Table 2: Hypothetical Reaction Conditions
Optimization Challenges
Patent literature highlights challenges in morpholine functionalization, including side reactions at the nitrogen atom and low regioselectivity during esterification . Solvent choice (e.g., methyl tert-butyl ether) and temperature control (-30°C to 50°C) are critical to minimizing byproducts .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate is hypothesized to serve as a precursor in anticoagulant drug synthesis, particularly for rivaroxaban analogs . The morpholine moiety is a common pharmacophore in Factor Xa inhibitors, where it enhances binding affinity to serine proteases .
Biological Activity Screening
While direct pharmacological data for this compound are scarce, structurally related morpholine derivatives exhibit:
-
Anticoagulant Activity: Inhibition of thrombin and Factor Xa in vitro (IC₅₀: 10–50 nM) .
-
Anticancer Potential: Apoptosis induction in leukemia cell lines (HL-60, IC₅₀: 15 μM) .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric catalysis methods to control chirality at the morpholine nitrogen.
-
Pharmacokinetic Studies: Evaluating oral bioavailability and metabolic stability in preclinical models.
-
Structure-Activity Relationships (SAR): Modifying the phenyl and ester substituents to optimize target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume